

An In-depth Technical Guide to 2-Hydroxyethyl Benzoate: Synonyms, Properties, and Applications

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Compound of Interest

Compound Name: *2-Hydroxyethyl benzoate*

Cat. No.: *B041798*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl benzoate, a benzoate ester of ethylene glycol, is a versatile organic compound with applications spanning the pharmaceutical, cosmetic, and chemical industries. Its utility stems from its properties as a solvent, plasticizer, and antimicrobial agent. This technical guide provides a comprehensive overview of **2-hydroxyethyl benzoate**, including its synonyms and trade names, detailed physicochemical and spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways, which are crucial for understanding its biological activity and potential applications in drug development.

Synonyms and Trade Names

2-Hydroxyethyl benzoate is known by a variety of names in scientific literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Type	Name/Identifier
Systematic Name	2-Hydroxyethyl benzoate
CAS Number	94-33-7 [1] [2] [3]
Common Synonyms	Ethylene glycol monobenzoate [4] [5] , 2-(Benzoyloxy)ethanol [5] , Benzoic acid, 2-hydroxyethyl ester [6] , beta-Hydroxyethyl benzoate [5] [7]
Other Synonyms	1,2-Ethanediol, 1-benzoate; 1,2-Ethanediol, monobenzoate; 2-Benzoyloxy-1-hydroxyethane; 2-Hydroxyethyl phenylacetate; Ethane-1,2-diol 1-benzoate; Ethyleneglycol monobenzoate [5] [6] [7]
Trade Names	While specific trade names are not widely documented, it is often supplied by chemical companies under its systematic or common synonym names.
EINECS Number	202-323-4 [6]
UNII Number	6172C054XY [3]
Reaxys ID	1866806 [3] [6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2-hydroxyethyl benzoate** is presented in the following tables. This data is essential for its handling, formulation, and analysis.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	[2][8]
Molecular Weight	166.17 g/mol	[3]
Appearance	Colorless to pale yellow liquid or solid	[4][7]
Melting Point	45 °C	[8][9]
Boiling Point	288.8 °C at 760 mmHg	[8]
Density	1.175 g/cm ³	[8]
Flash Point	125.5 °C	[8]
Refractive Index	1.537	[8]
Solubility	Soluble in organic solvents such as ethanol, benzene, and methanol.[4] Slightly soluble in chloroform and ethyl acetate. [3]	
pKa	14.04 ± 0.10 (Predicted)	[3][6]

Spectroscopic Data

Spectrum Type	Data	Reference
¹ H NMR	Spectral data is available for 2-hydroxyethyl benzoate.[10][11]	
¹³ C NMR	Spectral data is available for 2-hydroxyethyl benzoate.[10]	
Mass Spectrum (MS)	The mass spectrum of 2-hydroxyethyl benzoate is well-documented.	
Infrared (IR)	IR spectral data is available. [10]	

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2-hydroxyethyl benzoate**, which are critical for researchers working with this compound.

Synthesis of 2-Hydroxyethyl Benzoate

A common method for the synthesis of **2-hydroxyethyl benzoate** is the esterification of benzoic acid with ethylene glycol.[\[4\]](#)

Reaction:

Materials:

- Benzoic acid
- Ethylene glycol
- Acid catalyst (e.g., sulfuric acid)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (5%)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent (e.g., ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq.), ethylene glycol (1.5-2.0 eq.), and a catalytic amount of concentrated sulfuric acid (1-2 mol%).
- Add toluene to fill the Dean-Stark trap and to the reaction flask.

- Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
- Monitor the reaction progress by the amount of water collected or by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude **2-hydroxyethyl benzoate**.

Purification of 2-Hydroxyethyl Benzoate

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity **2-hydroxyethyl benzoate**.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Vacuum pump
- Heating mantle

Procedure:

- Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
- Transfer the crude **2-hydroxyethyl benzoate** into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
- Gradually apply vacuum and begin heating the distillation flask.
- Collect the fraction that distills at the appropriate boiling point for **2-hydroxyethyl benzoate** under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
- Monitor the purity of the collected fractions using analytical techniques such as GC-MS or HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of **2-hydroxyethyl benzoate**.^{[12][13]}

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 230 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **2-hydroxyethyl benzoate**, especially for assessing purity.^{[14][15]}

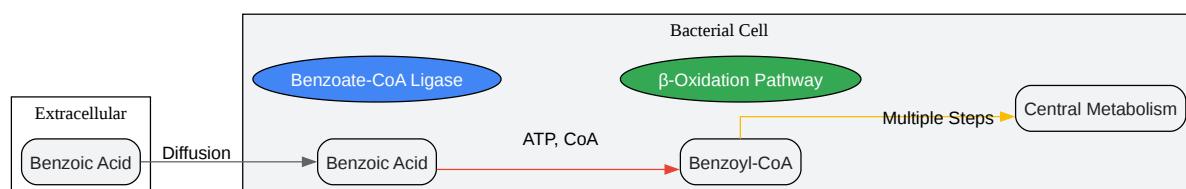
- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.

Signaling and Metabolic Pathways

While **2-hydroxyethyl benzoate** itself is not directly implicated in specific signaling pathways in the context of drug development, its biological effects are likely mediated through its hydrolysis products: benzoic acid and ethylene glycol. Understanding the metabolic fate of these compounds is therefore crucial.

Antimicrobial Action and Metabolism of Benzoic Acid

Benzoic acid is a well-known antimicrobial agent.^[16] Its mechanism of action involves the disruption of microbial cell membranes and the inhibition of key metabolic enzymes.^{[17][18]} In bacteria, benzoic acid can be metabolized through a β -oxidation-like pathway.^[19]

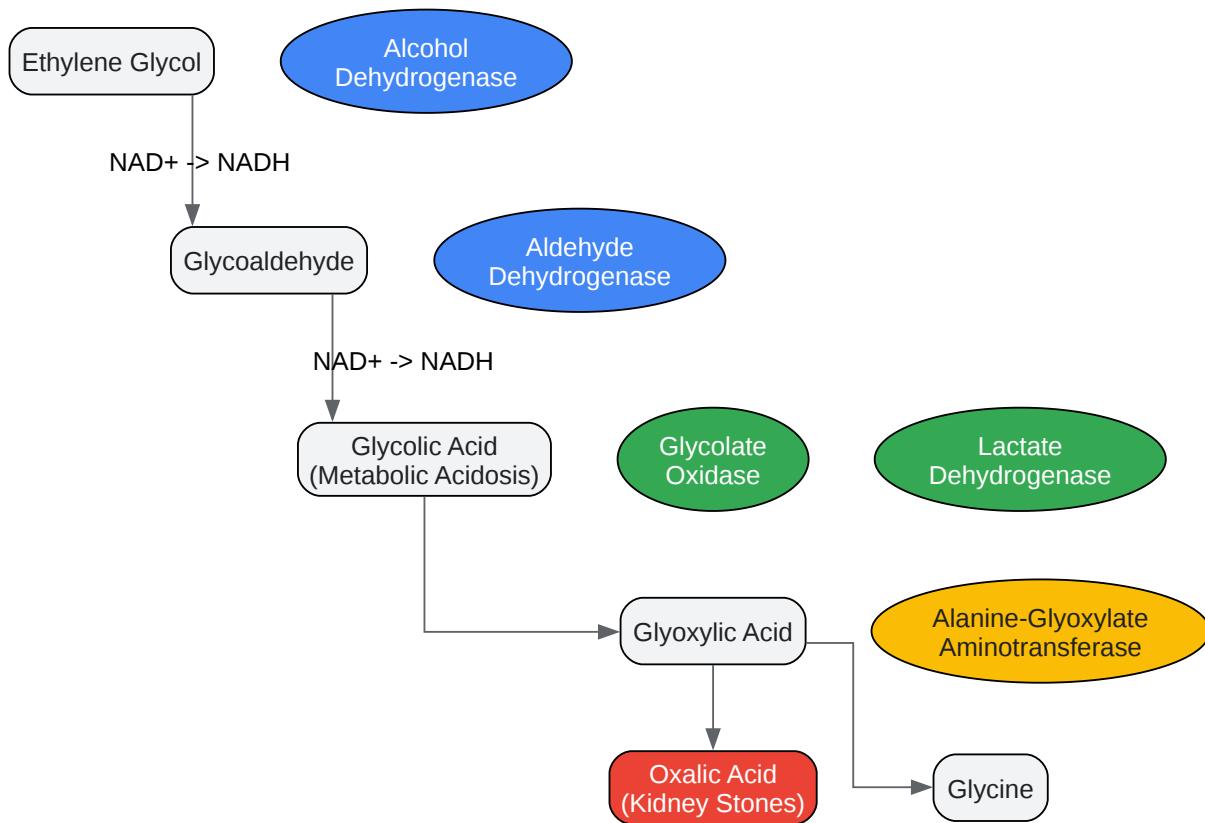


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Caption: Bacterial metabolism of benzoic acid.

Human Metabolism of Ethylene Glycol

In humans, ethylene glycol is metabolized in the liver to several toxic compounds, which are responsible for its clinical toxicity.[20][21][22] This pathway is critical to consider in any potential pharmaceutical application of **2-hydroxyethyl benzoate** where *in vivo* hydrolysis may occur.



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Caption: Human metabolic pathway of ethylene glycol.

Conclusion

2-Hydroxyethyl benzoate is a compound with established applications and potential for further development, particularly in the pharmaceutical and cosmetic sciences. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and relevant experimental protocols. The elucidation of the metabolic pathways of its hydrolysis products offers a foundation for understanding its biological activity and for guiding future research in drug development and safety assessment. Researchers and scientists are encouraged to use this comprehensive guide as a foundational resource for their work with **2-hydroxyethyl benzoate**.

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